2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methoxyethyl and methylpropanamide group. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid. This intermediate is synthesized through the reaction of acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester with various reagents under controlled conditions .
The next step involves the conversion of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid to its corresponding amide. This is achieved by reacting the acid with N-(2-methoxyethyl)amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid ethyl ester: Similar structure but with an ethyl ester group instead of an amide.
2-[4-(tert-butyl)phenoxy]-2-methylpropanoic acid: Contains a tert-butyl group instead of a dichlorocyclopropyl group.
2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid: Contains a chlorobenzoyl group instead of a dichlorocyclopropyl group.
Uniqueness
The uniqueness of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H21Cl2NO3 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H21Cl2NO3/c1-15(2,14(20)19-8-9-21-3)22-12-6-4-11(5-7-12)13-10-16(13,17)18/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
CGNLSQCFDMTZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCOC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
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